Carboxamide vs. Carboxylic Acid: Hydrogen-Bond Donor Count Advantage in Target Engagement
Replacement of the carboxylic acid with a primary carboxamide at the 1-position alters hydrogen-bond donor/acceptor stoichiometry. The target compound presents a carboxamide group capable of donating two H-bonds (via –NH₂) and accepting one (via C=O), whereas the closest carboxylic acid analog—1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 1555492-59-5)—offers one H-bond donor (O–H) and two acceptors (C=O, O–H) at the acid site . This donor-count switch is pharmacologically consequential: the prototypical 1-aminocyclobutane-1-carboxylic acid (ACBC) acts as a partial agonist at the NMDA receptor glycine site (NR1) with an IC₅₀ of 18.5–19.0 µM [1], whereas the corresponding carboxamide derivatives explored in aminocyclobutane patent families have been pursued as NMDA antagonists with distinct efficacy profiles [2]. Though direct biochemical comparison data between the carboxamide and carboxylic acid forms of the 3-hydroxymethyl series are not publicly available, the change in functional group is known to modulate efficacy at ionotropic glutamate receptors from partial agonism toward antagonism within the broader 1-aminocyclobutane class [2].
| Evidence Dimension | Hydrogen-bond donor/acceptor count at the 1-position functional group |
|---|---|
| Target Compound Data | Primary carboxamide: 2 H-bond donors (–NH₂), 1 H-bond acceptor (C=O) |
| Comparator Or Baseline | 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 1555492-59-5): 1 H-bond donor (O–H), 2 H-bond acceptors (C=O, O–H) ; ACBC IC₅₀ at NMDA NR1 glycine site = 18.5–19.0 µM [1] |
| Quantified Difference | Net +1 H-bond donor at the 1-position functional group; qualitative shift in NMDA receptor pharmacology from partial agonism (carboxylic acid) toward antagonism (carboxamide class) [2] |
| Conditions | Functional group analysis by structure comparison; ACBC NMDA receptor pharmacology determined in Xenopus oocyte electrophysiology and rat brain cortex membrane binding assays |
Why This Matters
Procurement of the carboxamide rather than the carboxylic acid is mandatory for programs targeting NMDA antagonism or any application requiring a dual H-bond donor at the α-position; the carboxylic acid form produces a fundamentally different pharmacological profile that cannot be retrospectively converted without additional synthetic steps.
- [1] BindingDB Entry BDBM50038160; NCATS Inxight Drugs. 1-Aminocyclobutanecarboxylic acid (ACBC). IC₅₀ = 18,500–19,000 nM at NMDA receptor (Xenopus oocyte assay). View Source
- [2] WO 2014/086825 A1 – Derives d'aminocyclobutane, leur procede de preparation et leur utilisation a titre de medicaments. Aminocyclobutane carboxamide derivatives as NMDA receptor antagonists. View Source
